molecular formula C17H16O2 B15426760 3-(3-phenylpropyl)-3H-2-benzofuran-1-one

3-(3-phenylpropyl)-3H-2-benzofuran-1-one

Cat. No.: B15426760
M. Wt: 252.31 g/mol
InChI Key: MLKHVHULJVWOQU-UHFFFAOYSA-N
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Description

3-(3-Phenylpropyl)-3H-2-benzofuran-1-one is a synthetic benzofuran derivative of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure in pharmacology, known for its versatile biological activities . This particular compound features a 3-phenylpropyl side chain, a substitution that may enhance lipophilicity and influence its interaction with biological membranes and protein targets. Potential Research Applications and Value: • Oncology Research: Benzofuran derivatives have demonstrated considerable potential as anticancer agents . Their mechanism of action often involves inducing apoptosis and inhibiting key signaling pathways in cancer cell proliferation. The structural motif of this compound makes it a valuable candidate for screening against various cancer cell lines to investigate its anti-proliferative efficacy and selectivity. • Neurodegenerative Disease Research: Recent studies highlight the antioxidant capacity of 3,3-disubstituted-3H-benzofuran-2-one derivatives in cellular models of neurodegeneration . Similar compounds have shown neuroprotective properties by reducing intracellular ROS levels and boosting the expression of antioxidant defense proteins like heme oxygenase-1 (HO-1), suggesting a potential research application for this compound in models of oxidative stress-related brain disorders. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific properties and mechanisms further.

Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-(3-phenylpropyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H16O2/c18-17-15-11-5-4-10-14(15)16(19-17)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,16H,6,9,12H2

InChI Key

MLKHVHULJVWOQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(3-Phenylpropyl)-3H-2-benzofuran-1-one 3-Phenylpropyl C₁₇H₁₆O₂ 268.31* High lipophilicity (inferred) N/A
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one 3-Methyl, 3-phenyl C₁₅H₁₂O₂ 224.25 Crystalline solid; synthetic intermediate
(Z)-3-Benzylideneisobenzofuran-1(3H)-one 3-Benzylidene C₁₅H₁₀O₂ 222.24 Light yellow solid; IR: 1767 cm⁻¹ (C=O)
3-(8-Fluoronaphthalen-2-yl)-3H-2-benzofuran-1-one 8-Fluoronaphthyl C₁₈H₁₁FO₂ 296.29 Fluorinated aromatic; potential bioactivity
3,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran-1(3H)-one Bis(2,4,6-trimethylphenyl) C₂₆H₂₆O₂ 370.48 High steric hindrance; catalyst studies

*Calculated based on benzofuranone core (C₈H₆O₂) + 3-phenylpropyl (C₉H₁₁).

Key Observations:

Substituent Effects: The 3-phenylpropyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl or benzylidene groups in ). This property may improve membrane permeability in biological systems but reduce aqueous solubility.

Synthetic Accessibility: Substituted benzofuranones are often synthesized via alkylation or condensation reactions. For example, (Z)-3-benzylideneisobenzofuran-1(3H)-one is prepared using phenylacetylene and phthalic anhydride derivatives . The target compound may be synthesized similarly via nucleophilic substitution or Grignard reactions.

Biological and Industrial Relevance :

  • Butylphthalide (3-butyl-3H-2-benzofuran-1-one, ) is a bioactive compound used in cerebrovascular therapeutics, suggesting that the 3-phenylpropyl derivative could be explored for neuroprotective or anti-inflammatory applications.
  • Bis-substituted derivatives (e.g., ) are studied for their steric and electronic effects in catalysis or materials science.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3-(3-phenylpropyl)-3H-2-benzofuran-1-one, and how can reaction parameters be adjusted to improve yield?

  • Methodological Answer : A multi-step synthesis approach is recommended, starting with functionalization of the benzofuran core followed by alkylation with 3-phenylpropyl groups. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) at 60–80°C enhance nucleophilic substitution efficiency. Evidence from analogous benzofuran derivatives suggests that electron-withdrawing substituents on the aryl ring may require lower temperatures (40–60°C) to avoid side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the benzofuran proton (δ 7.2–7.8 ppm, multiplet), the methylene groups in the 3-phenylpropyl chain (δ 1.6–2.4 ppm, triplet/multiplet), and aromatic protons (δ 7.3–7.5 ppm) .
  • IR : A strong carbonyl stretch at ~1740 cm⁻¹ confirms the lactone ring, while C-O-C asymmetric stretching (1240–1270 cm⁻¹) validates the benzofuran framework .
  • 13C NMR : The carbonyl carbon appears at ~170 ppm, with quaternary carbons in the benzofuran core at 120–140 ppm .

Q. What crystallographic strategies are effective for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL is standard. Crystallize the compound in a mixture of dichloromethane and hexane. Key parameters:

  • Space group determination (e.g., monoclinic P2₁/c).
  • Refinement of thermal displacement parameters (ADPs) to resolve disorder in the phenylpropyl chain .
  • Deposit CIF data with the Cambridge Crystallographic Data Centre (CCDC) for validation .

Advanced Research Questions

Q. How do electronic effects of the 3-phenylpropyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The phenylpropyl group acts as an electron-donating substituent via conjugation, stabilizing carbocation intermediates in electrophilic reactions. For nucleophilic attacks (e.g., hydrolysis of the lactone ring), DFT calculations can predict activation energies. Experimental validation: Compare reaction rates with analogs lacking the phenylpropyl group .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state rigidity). Techniques:

  • Variable-temperature NMR to detect conformational changes .
  • Hirshfeld surface analysis of crystallographic data to identify intermolecular interactions absent in solution .
  • Cross-validate using computational methods (e.g., Gaussian09) to simulate spectra from crystallographic coordinates .

Q. What in silico approaches predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or estrogen receptors, leveraging structural analogs (e.g., benzofuroquinazolinones) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from related compounds .
  • ADMET prediction : SwissADME assesses pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Q. How can reaction conditions be optimized for regioselective functionalization of the benzofuran core?

  • Methodological Answer :

  • Electrophilic aromatic substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration/sulfonation to the 5-position of the benzofuran .
  • Photocatalysis : Visible-light-mediated C-H activation for cross-coupling at the 4-position .
  • Monitor selectivity via LC-MS and compare with computational electrostatic potential maps .

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